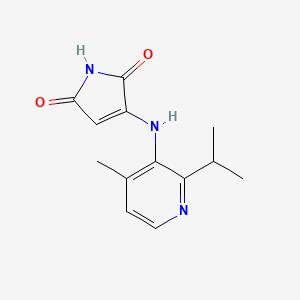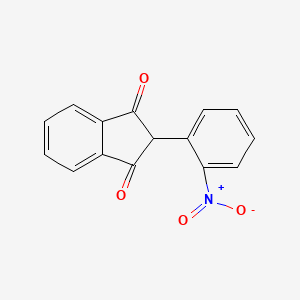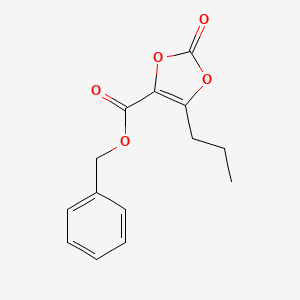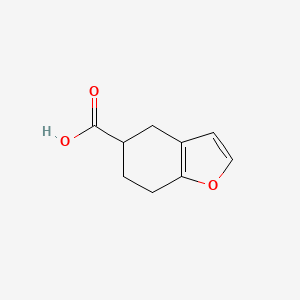
3-((2-Isopropyl-4-methylpyridin-3-yl)amino)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32642054 is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32642054 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32642054 is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency. The industrial methods also incorporate purification steps to remove impurities and ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: MFCD32642054 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions: The common reagents used in the reactions of MFCD32642054 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to facilitate the desired transformations.
Major Products: The major products formed from the reactions of MFCD32642054 depend on the specific reaction pathway and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.
科学的研究の応用
MFCD32642054 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, MFCD32642054 is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of materials and chemicals with specific properties.
作用機序
The mechanism of action of MFCD32642054 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The detailed molecular mechanisms are studied using various biochemical and biophysical techniques to understand how MFCD32642054 influences biological systems.
類似化合物との比較
Similar Compounds: MFCD32642054 is compared with other similar compounds to highlight its unique properties. Some of the similar compounds include those with analogous structures or functional groups.
Uniqueness: The uniqueness of MFCD32642054 lies in its specific molecular interactions and reactivity. These characteristics make it distinct from other compounds and valuable for specific applications in research and industry.
Conclusion
MFCD32642054 is a compound with significant scientific interest due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool in various fields of research and industry. The comparison with similar compounds further emphasizes its distinctiveness and potential for future studies.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
3-[(4-methyl-2-propan-2-ylpyridin-3-yl)amino]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H15N3O2/c1-7(2)11-12(8(3)4-5-14-11)15-9-6-10(17)16-13(9)18/h4-7H,1-3H3,(H2,15,16,17,18) |
InChIキー |
JXYZHMCIGAQQGI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C(C)C)NC2=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)







![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)



